molecular formula C17H26N4O2 B5530735 [1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

[1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

Cat. No. B5530735
M. Wt: 318.4 g/mol
InChI Key: TXOYCCWFTDBTLE-UHFFFAOYSA-N
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Description

This compound is a part of a broad class of chemicals known for their diverse chemical and physical properties. It's not explicitly mentioned in the literature, but its synthesis and properties can be inferred from similar compounds.

Synthesis Analysis

  • Synthesis Techniques : Similar compounds are often synthesized using condensation reactions and other organic synthesis methods. For example, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a related compound, was synthesized by condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride (Girish et al., 2008).

Molecular Structure Analysis

  • Crystallography and Conformation : The structure of similar compounds is often analyzed using X-ray crystallography. For instance, compounds with piperidinyl groups typically show a chair conformation of the piperidine ring (Girish et al., 2008).

Chemical Reactions and Properties

  • Reactivity : Compounds in this class may undergo various chemical reactions, including oxidation and reduction. For example, certain piperidinyl compounds have been shown to oxidize amines and alcohols under specific conditions (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

  • Solubility and Stability : The solubility and stability of these compounds are determined by factors like their molecular structure and the presence of specific functional groups. For example, similar compounds have been analyzed for their solubility in different solvents and their stability under various conditions.

Chemical Properties Analysis

  • Functional Groups and Bonding : The chemical properties of such compounds are influenced by their functional groups and bonding. Piperidinyl compounds often show interesting bonding patterns and functional group interactions (Girish et al., 2008).

properties

IUPAC Name

[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]-[2-(methylamino)pyrimidin-5-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-13(2)5-7-17(12-22)6-4-8-21(11-17)15(23)14-9-19-16(18-3)20-10-14/h5,9-10,22H,4,6-8,11-12H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOYCCWFTDBTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(CCCN(C1)C(=O)C2=CN=C(N=C2)NC)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-{[2-(Methylamino)-5-pyrimidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

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